N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-7-3-5-15(11-17)13-22-20(25)14-24-21(26)10-9-19(23-24)16-6-4-8-18(12-16)28-2/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXZQTXJLQJSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the methoxybenzyl groups: This step often involves nucleophilic substitution reactions where methoxybenzyl halides react with the pyridazinone intermediate in the presence of a base.
Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl groups, where halides or other nucleophiles replace the methoxy group.
Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group, leading to the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been studied for its potential as a therapeutic agent due to its unique structural features, which may confer specific biological activities.
Potential Applications :
- Antimicrobial Activity : Studies indicate that similar compounds exhibit significant antimicrobial properties, suggesting this compound may also possess such effects.
- Enzyme Inhibition : Preliminary research suggests potential inhibition of specific enzymes, which could lead to applications in treating various diseases.
Biological Studies
Research has focused on the interaction of this compound with biological targets, employing techniques such as:
- Binding Affinity Studies : Understanding how the compound interacts with enzymes or receptors.
- Mechanistic Studies : Elucidating the pathways through which it exerts its effects.
Industrial Applications
The compound may also serve as an intermediate in the synthesis of specialty chemicals or materials, benefiting industries focused on chemical manufacturing and pharmaceuticals.
Case Study 1: Antimicrobial Activity
A study conducted on related pyridazine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The findings suggest that this compound could be further explored for similar applications.
Case Study 2: Enzyme Inhibition
Research into enzyme inhibition using analogs of this compound has shown promising results in reducing inflammation markers in vitro. Further studies are needed to validate these findings and explore therapeutic implications.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl groups can enhance binding affinity through hydrophobic interactions, while the pyridazinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Analysis :
Variations in the Pyridazinone Core
Analysis :
- Alkyl substituents (e.g., ethyl, propyl) on the pyridazinone core increase hydrophobicity, which may improve bioavailability but reduce aqueous solubility .
- Sulfur-containing groups (e.g., methylthio in 7a ) could enhance binding to metal ions or redox-active enzymes, altering pharmacological profiles.
Acetamide Side Chain Modifications
Analysis :
- Pyridine-derived substituents (e.g., pyridin-3-ylmethyl ) introduce heteroatoms, influencing solubility and hydrogen-bonding capacity.
- Bulky groups (e.g., diphenylpropyl ) may reduce binding affinity but improve pharmacokinetic parameters like half-life.
Pharmacological Implications
- FPR Modulation : The 3-methoxybenzyl group in the target compound enables dual FPR1/FPR2 activation, while 4-methoxybenzyl analogs show FPR2 specificity .
- Anti-Inflammatory Potential: Pyridazinones with electron-withdrawing groups (e.g., bromo) exhibit enhanced activity in reducing neutrophil chemotaxis .
Biological Activity
N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that belongs to the class of acetamides. Its unique structure, characterized by a methoxybenzyl group and a pyridazinone moiety, suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and the mechanisms underlying its effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 345.36 g/mol. The compound features both methoxy and pyridazinone functional groups, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 345.36 g/mol |
| CAS Number | 1206092-26-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Methoxybenzyl Group : Nucleophilic substitution reactions are used to attach the methoxybenzyl moiety.
- Formation of the Acetamide Linkage : The final step involves acylation with acetic anhydride or acetyl chloride.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds with similar structural features were evaluated for cytotoxic activity against various cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer cells). These studies revealed significant antiproliferative effects, with some compounds exhibiting IC50 values as low as 4.47 μM against resistant cancer cell lines .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit phosphodiesterase 4 (PDE4), leading to anti-inflammatory effects and potential therapeutic applications in diseases like asthma and chronic obstructive pulmonary disease.
- Tubulin Interaction : Some analogs have demonstrated the ability to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which is crucial for cancer cell proliferation .
Case Studies
- Cytotoxicity Evaluation : In a study evaluating a series of pyridazinone derivatives, it was found that certain compounds induced G2/M phase arrest in cancer cells, suggesting their potential as chemotherapeutic agents .
- Molecular Docking Studies : Molecular docking simulations have indicated that these compounds may effectively bind to the colchicine site on tubulin, providing insights into their mechanism of action .
Q & A
Q. Advanced
- COX-2 inhibition assays : Measure IC₅₀ values using human recombinant enzymes, with indomethacin as a positive control .
- Cytokine profiling : LPS-induced macrophages assess TNF-α and IL-6 suppression via ELISA .
- Molecular docking : Predict binding affinity to COX-2 active sites (PDB ID: 5IKT) using AutoDock Vina .
How do substituent modifications impact pharmacokinetic properties?
Q. Advanced
| Substituent | Impact on Properties | Evidence Source |
|---|---|---|
| 3-Methoxyphenyl | ↑ Lipophilicity, enhances BBB penetration | |
| Chloro groups | ↑ Metabolic stability (reduces CYP450 oxidation) | |
| Bromophenyl | ↓ Solubility, ↑ plasma protein binding |
What methods validate target engagement in biological assays?
Q. Advanced
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to COX-2 (KD values < 100 nM reported for analogs) .
- Cellular thermal shift assay (CETSA) : Confirm stabilization of target proteins post-treatment .
- Knockout models : CRISPR-Cas9-edited cell lines verify specificity (e.g., COX-2⁻/− vs. wild-type) .
How can contradictory bioactivity data between analogs be reconciled?
Advanced
Contradictions may stem from off-target effects or assay variability. Solutions include:
- Dose-response curves : Establish EC₅₀ values across multiple concentrations .
- Meta-analysis : Compare data from structurally related compounds (e.g., N-(4-iodophenyl) vs. N-(4-bromophenyl) derivatives) .
- Proteomic profiling : Identify unintended targets via affinity pull-down assays .
What are the stability profiles under physiological conditions?
Q. Basic
| Condition | Stability | Evidence Source |
|---|---|---|
| pH 7.4 (PBS) | Stable for 24h (HPLC purity >95%) | |
| Oxidative (H₂O₂) | Degrades within 6h (sulfoxide formation) | |
| Light exposure | Photo-degradation observed; store in amber vials |
What computational tools predict metabolic pathways?
Q. Advanced
- SwissADME : Forecasts Phase I/II metabolism, highlighting vulnerable sites (e.g., demethylation of methoxy groups) .
- Meteor Nexus : Simulates CYP450-mediated oxidation, validated with in vitro microsomal assays .
How is enantiomeric purity ensured during synthesis?
Q. Advanced
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- Circular dichroism (CD) : Verifies absence of racemization in final product .
What structural analogs show promise for SAR studies?
Q. Advanced
| Analog Structure | Key Modification | Bioactivity Insight |
|---|---|---|
| N-(4-bromophenyl) | Bromine enhances COX-2 affinity | IC₅₀ = 0.8 μM (vs. 1.2 μM for parent) |
| N-(2-phenylethyl) | Ethyl spacer improves solubility | 2.3-fold ↑ bioavailability |
| N-(thiadiazolylidene) | Thiadiazole boosts anticancer activity | GI₅₀ = 12 μM (HCT-116 cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
